molecular formula C25H25N3O3 B2660698 1-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2-(phenoxymethyl)-1H-1,3-benzodiazole CAS No. 1211308-00-7

1-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2-(phenoxymethyl)-1H-1,3-benzodiazole

Cat. No.: B2660698
CAS No.: 1211308-00-7
M. Wt: 415.493
InChI Key: IEICJFYJYAUYBF-UHFFFAOYSA-N
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Description

1-{[1-(Furan-2-carbonyl)piperidin-4-yl]methyl}-2-(phenoxymethyl)-1H-1,3-benzodiazole is a benzodiazole derivative featuring a phenoxymethyl substituent at position 2 and a furan-2-carbonyl-substituted piperidinylmethyl group at position 1. The benzodiazole core is structurally analogous to nucleotides, particularly the adenine base in DNA, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

furan-2-yl-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c29-25(23-11-6-16-30-23)27-14-12-19(13-15-27)17-28-22-10-5-4-9-21(22)26-24(28)18-31-20-7-2-1-3-8-20/h1-11,16,19H,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEICJFYJYAUYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2-(phenoxymethyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2-(phenoxymethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, acetic acid, room temperature.

    Reduction: LiAlH4, dry ether, reflux.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2), solvent (acetic acid), elevated temperature.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Nitrated or halogenated benzodiazole derivatives.

Mechanism of Action

The mechanism of action of 1-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2-(phenoxymethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Findings and Implications

Structural Flexibility: The benzodiazole core accommodates diverse substituents (e.g., phenoxymethyl, piperidinyl, triazole-thiazole), enabling tailored bioactivity.

Synthesis Efficiency : Copper-catalyzed click chemistry (e.g., for 9a–9e) and microwave-assisted methods (for 1b) achieve moderate yields (16–65%), suggesting room for optimization in synthesizing the target compound .

Bioactivity Trends: Phenoxymethyl and piperidinyl groups enhance binding to enzymes like α-glucosidase and TMK, while furan-piperidinylmethyl may offer unique pharmacokinetic properties.

Biological Activity

1-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2-(phenoxymethyl)-1H-1,3-benzodiazole is a compound that has garnered attention in recent biomedical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N2O5C_{21}H_{26}N_{2}O_{5}, with a molecular weight of approximately 418.5 g/mol. The structure features a benzodiazole core, a furan moiety, and a piperidine ring, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an agonist for certain G-protein coupled receptors (GPCRs), particularly those involved in cardiovascular functions and neuroprotection.

Pharmacological Effects

  • Cardiovascular Effects : Research indicates potential benefits in treating conditions related to arterial stiffness and reduced elasticity. This can be particularly relevant for managing hypertension and heart failure.
  • Neuroprotective Properties : The compound shows promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.
  • Anti-inflammatory Activity : Preliminary data suggest that it may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study 1 : In vitro assays demonstrated that the compound significantly reduced cell death in neuronal cultures exposed to oxidative stress, indicating its potential as a neuroprotective agent.
  • Study 2 : Animal models treated with the compound showed improved cardiovascular function and reduced markers of inflammation compared to control groups.

Data Summary Table

StudyModelKey Findings
Study 1Neuronal culturesReduced cell death under oxidative stress conditions
Study 2Animal modelImproved cardiovascular function; decreased inflammation markers

Q & A

Basic: What are the standard synthetic routes for preparing 1-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2-(phenoxymethyl)-1H-1,3-benzodiazole?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzodiazole core via condensation of 1,2-diaminobenzene derivatives with aldehydes or ketones under acidic conditions (e.g., HCl in ethanol, microwave-assisted heating) .
  • Step 2 : Introduction of the phenoxymethyl group at position 2 through nucleophilic substitution or coupling reactions .
  • Step 3 : Functionalization of the piperidine ring at position 1 via reductive amination or alkylation, followed by furan-2-carbonyl conjugation using acyl chloride intermediates .
  • Purification : Column chromatography or recrystallization ensures purity, validated by NMR (¹H/¹³C), IR, and elemental analysis .

Basic: How is structural validation performed for this compound?

Methodological Answer:
Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., furan carbonyl resonance at ~160 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Comparison of calculated vs. experimental C/H/N ratios (±0.4% tolerance) .
  • X-ray Crystallography (if applicable): Resolves stereochemical ambiguities; however, no crystallographic data is reported for this specific compound in the provided evidence.

Advanced: How can conflicting bioactivity data across studies be resolved?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., cancer vs. bacterial models), concentrations, or incubation times. Replicate studies under standardized protocols (e.g., CLSI guidelines) are critical .
  • Structural Analogues : Compare activity trends with derivatives (e.g., piperidine substitutions or benzodiazole modifications) to identify pharmacophore requirements .
  • Solubility/Bioavailability : Adjust formulations (e.g., DMSO/PBS ratios) or use prodrug strategies to enhance compound stability in biological matrices .

Advanced: What computational strategies are used to predict binding modes?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., α-glucosidase or kinase domains). For example, highlights docking poses of analogous compounds in enzyme active sites .
  • MD Simulations : Assess binding stability (e.g., 100-ns trajectories in GROMACS) and calculate binding free energies (MM-PBSA/GBSA) .
  • Validation : Cross-reference computational results with experimental SAR data or mutagenesis studies to refine models.

Basic: What analytical methods ensure purity and stability?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.1%) .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures and hygroscopicity.
  • Stability Studies : Accelerated degradation under stress conditions (40°C/75% RH for 4 weeks) to identify degradation products .

Advanced: How to optimize reaction yields for scale-up synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd/C, CuI, or organocatalysts for coupling steps; notes triazole formation using Cu(I)-catalyzed azide-alkyne cycloaddition .
  • Solvent Optimization : Replace ethanol with MeCN or DMF to enhance solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h) and improves regioselectivity .

Advanced: What mechanistic insights exist for its biological activity?

Methodological Answer:

  • Enzyme Inhibition : Evaluate IC₅₀ values against targets (e.g., α-glucosidase) via kinetic assays (Lineweaver-Burk plots) .
  • Cellular Pathways : RNA-seq or proteomics to identify dysregulated pathways (e.g., apoptosis markers like caspase-3) .
  • Receptor Profiling : Radioligand binding assays (e.g., for GPCRs or histamine receptors) to assess selectivity .

Basic: What are the recommended storage conditions?

Methodological Answer:

  • Short-term : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation.
  • Long-term : Lyophilize and store at -80°C; monitor stability via periodic HPLC .

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